molecular formula C11H12O2S B14833613 5-Cyclopropoxy-2-(methylthio)benzaldehyde

5-Cyclopropoxy-2-(methylthio)benzaldehyde

Katalognummer: B14833613
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: RBRIWABLSNKAKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol This compound is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-2-(methylsulfanyl)benzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: 5-Cyclopropoxy-2-(methylsulfanyl)benzoic acid

    Reduction: 5-Cyclopropoxy-2-(methylsulfanyl)benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Comparison: 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde is unique due to the presence of both a cyclopropoxy group and a methylsulfanyl group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the cyclopropoxy group can influence the compound’s steric and electronic properties, affecting its reactivity in various chemical reactions. Additionally, the presence of the methylsulfanyl group can enhance its potential biological activity, making it a valuable compound for drug discovery and development .

Eigenschaften

Molekularformel

C11H12O2S

Molekulargewicht

208.28 g/mol

IUPAC-Name

5-cyclopropyloxy-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C11H12O2S/c1-14-11-5-4-10(6-8(11)7-12)13-9-2-3-9/h4-7,9H,2-3H2,1H3

InChI-Schlüssel

RBRIWABLSNKAKE-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=C(C=C1)OC2CC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.